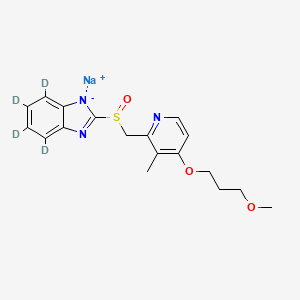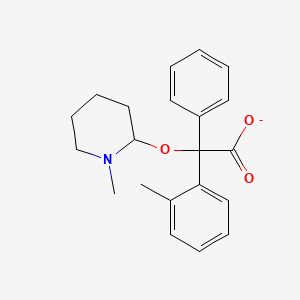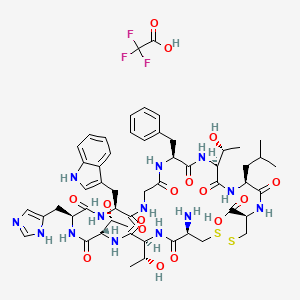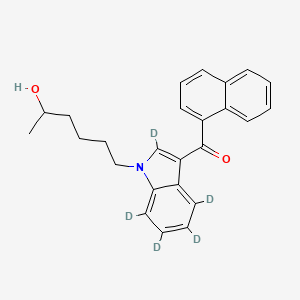
MitoTEMPO
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MitoTEMPO is a mitochondria-targeted antioxidant known for its ability to scavenge mitochondrial superoxide. It is a combination of the antioxidant piperidine nitroxide TEMPO with the lipophilic cation triphenylphosphonium, which allows it to pass through lipid bilayers and accumulate in mitochondria . This compound has gained significant attention due to its potential therapeutic applications in mitigating oxidative stress-related diseases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
MitoTEMPO is synthesized by conjugating TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) with triphenylphosphonium. The synthesis involves the following steps:
Formation of TEMPO Derivative: TEMPO is first functionalized to introduce a reactive group, such as an amine or carboxyl group.
Conjugation with Triphenylphosphonium: The functionalized TEMPO is then reacted with triphenylphosphonium under appropriate conditions to form this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring high purity and yield. The process typically includes:
Optimization of Reaction Conditions: Parameters such as temperature, solvent, and reaction time are optimized to maximize yield.
Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
MitoTEMPO primarily undergoes redox reactions due to its antioxidant properties. It can participate in:
Oxidation: this compound can be oxidized to its oxoammonium form.
Reduction: It can be reduced back to its hydroxylamine form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as ascorbic acid or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions are the oxoammonium and hydroxylamine forms of this compound, which are crucial for its antioxidant activity.
Wissenschaftliche Forschungsanwendungen
MitoTEMPO has a wide range of applications in scientific research, including:
Chemistry: Used as a probe to study redox reactions and oxidative stress.
Biology: Investigated for its role in reducing mitochondrial oxidative stress and improving cellular function.
Medicine: Explored for its potential therapeutic effects in diseases such as neurodegenerative disorders, cardiovascular diseases, and diabetes
Industry: Utilized in the development of antioxidant formulations and as a research tool in drug discovery.
Wirkmechanismus
MitoTEMPO exerts its effects by targeting and scavenging mitochondrial superoxide, a reactive oxygen species. The compound’s lipophilic cation triphenylphosphonium allows it to accumulate in mitochondria, where it neutralizes superoxide radicals. This action reduces oxidative stress and protects mitochondrial function . The molecular targets include mitochondrial superoxide and other reactive oxygen species, and the pathways involved are those related to oxidative stress and mitochondrial function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
TEMPOL: Another nitroxide antioxidant but lacks the mitochondrial targeting moiety.
MitoQ: A mitochondria-targeted antioxidant similar to MitoTEMPO but with a different antioxidant moiety (ubiquinone).
SkQ1: A mitochondria-targeted antioxidant with plastoquinone as the antioxidant moiety.
Uniqueness
This compound is unique due to its specific combination of TEMPO and triphenylphosphonium, which allows it to effectively target and accumulate in mitochondria. This specificity enhances its ability to mitigate mitochondrial oxidative stress compared to other antioxidants that do not have mitochondrial targeting capabilities .
Eigenschaften
Molekularformel |
C29H35ClN2O2P |
|---|---|
Molekulargewicht |
510.0 g/mol |
InChI |
InChI=1S/C29H34N2O2P.ClH/c1-28(2)20-23(21-29(3,4)31(28)33)30-27(32)22-34(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26;/h5-19,23H,20-22H2,1-4H3;1H |
InChI-Schlüssel |
WKKFJIJNGHNQQW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC(N1[O])(C)C)NC(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




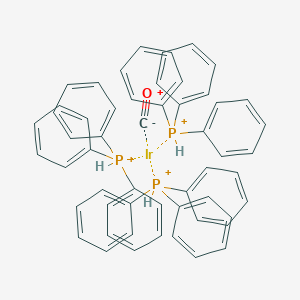
![isobutyl[(1-isopropyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B12350692.png)
![N-[4-[[4-[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethylamino]-4-oxobutanoyl]piperazin-1-yl]methyl]phenyl]-4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)pyrazolidine-3-carboxamide](/img/structure/B12350698.png)
![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12350699.png)
![3-[(4-methoxybenzyl)oxy]-1-methyl-1H-pyrazol-4-amine](/img/structure/B12350701.png)
![disodium;[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate](/img/structure/B12350716.png)
